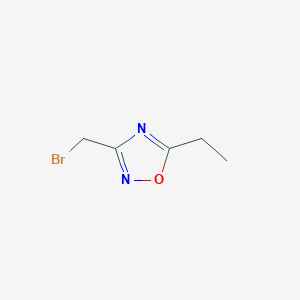

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKGWMQXNRJLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264766 | |

| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393728-47-6 | |

| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393728-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-(bromomethyl)-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Executive Summary

The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically robust bioisostere for amide and ester functionalities.[1][2] The strategic introduction of reactive moieties onto this scaffold generates versatile building blocks for drug discovery programs. This guide provides a comprehensive technical overview of an efficient synthetic pathway to this compound, a bifunctional intermediate poised for further molecular elaboration. We detail a two-step synthetic strategy commencing with the construction of the 5-ethyl-3-methyl-1,2,4-oxadiazole core, followed by a selective late-stage radical bromination. This approach prioritizes efficiency and atom economy. Furthermore, this document outlines the full suite of analytical techniques required for the unambiguous structural confirmation and purity assessment of the target compound, providing field-proven insights for researchers in synthetic chemistry and drug development.

Introduction: Strategic Importance

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[3] Its value stems from its ability to act as a bioisosteric replacement for esters and amides, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[1] This structural motif is present in a wide array of biologically active molecules, demonstrating activities that span anti-inflammatory, anti-viral, and anticancer applications.[2][4]

This compound: A Versatile Synthetic Intermediate

The title compound, this compound, is a particularly valuable synthetic tool. The bromomethyl group at the C3 position serves as a potent electrophilic handle, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functional groups and the covalent linkage to other molecular scaffolds, making it an ideal building block for creating libraries of novel compounds in drug discovery campaigns.[5][6]

Synthetic Strategy and Pathway Design

The synthesis of this compound is best approached through a convergent strategy that builds the core heterocycle before introducing the reactive bromomethyl function. This late-stage functionalization avoids carrying a highly reactive and potentially unstable bromo-substituent through multiple synthetic steps.

The chosen pathway involves two key transformations:

-

Oxadiazole Ring Formation: Construction of the 5-ethyl-3-methyl-1,2,4-oxadiazole intermediate via the classical cyclization of an amidoxime with an acyl chloride.[7]

-

Radical Bromination: Selective bromination of the C3-methyl group using N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.[8][9] This reaction is highly selective for allylic and benzylic positions, and the methyl group adjacent to the oxadiazole ring exhibits similar reactivity due to radical stabilization by the heterocyclic system.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Protocols and Mechanistic Discussion

This section provides detailed, step-by-step protocols for the synthesis of the target compound and its key intermediate, accompanied by mechanistic insights.

Step 1: Synthesis of 5-Ethyl-3-methyl-1,2,4-oxadiazole

Principle & Causality: The formation of the 1,2,4-oxadiazole ring is a classic and reliable method involving the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.[10][11] Acetamidoxime provides the nitrogen and the C3-methyl group, while propionyl chloride serves as the acylating agent to install the C5-ethyl group. Pyridine is used as a mild base to neutralize the HCl generated during the acylation, preventing unwanted side reactions and driving the reaction to completion. The subsequent heating promotes the intramolecular cyclization with the loss of a water molecule to form the stable aromatic oxadiazole ring.[7]

Experimental Protocol:

-

To a stirred solution of acetamidoxime (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Heat the mixture to reflux (approx. 115 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 5-ethyl-3-methyl-1,2,4-oxadiazole as a clear oil.

Step 2: Synthesis of this compound

Principle & Causality: This transformation employs the Wohl-Ziegler reaction, a free-radical chain process.[9] N-Bromosuccinimide (NBS) serves as the source of bromine radicals at a consistent, low concentration.[12] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal decomposition. The reaction is performed in a non-polar solvent like carbon tetrachloride (CCl₄) to favor the radical pathway over ionic reactions.[8] The selectivity for the methyl group is due to the formation of a resonance-stabilized radical intermediate, analogous to a benzylic radical, which is more stable than a radical formed elsewhere on the molecule.

Caption: Key steps in the radical bromination mechanism.

Experimental Protocol:

-

Charge a round-bottom flask with 5-ethyl-3-methyl-1,2,4-oxadiazole (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in anhydrous carbon tetrachloride (0.1 M).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. Irradiation with a sunlamp can accelerate the reaction.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl singlet and the appearance of the bromomethyl singlet. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Comprehensive Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected analytical data for the final product.

Table 1: Predicted ¹H & ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequencies: 400 MHz for ¹H, 100 MHz for ¹³C)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Rationale |

| ¹H | ~ 4.55 | Singlet (s) | 2H, -CH₂Br | Deshielded proton adjacent to bromine and the oxadiazole ring. |

| ~ 2.90 | Quartet (q) | 2H, -CH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. | |

| ~ 1.40 | Triplet (t) | 3H, -CH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. | |

| ¹³C | ~ 178.0 | C5 | Oxadiazole ring carbon attached to the ethyl group. | |

| ~ 165.0 | C3 | Oxadiazole ring carbon attached to the bromomethyl group. | ||

| ~ 25.0 | -CH₂Br | Carbon of the bromomethyl group, significantly deshielded by bromine. | ||

| ~ 22.0 | -CH₂CH₃ | Methylene carbon of the ethyl group. | ||

| ~ 11.0 | -CH₂CH₃ | Methyl carbon of the ethyl group. |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Value/Observation | Interpretation |

| Mass Spec. (EI-MS) | M⁺ and [M+2]⁺ peaks of nearly equal intensity (~1:1 ratio). | Confirms the presence of one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |

| HRMS | Calculated m/z for C₅H₇BrN₂O should match the observed value within ±5 ppm. | Provides unambiguous confirmation of the elemental formula. |

| Infrared (IR) | ~1615 cm⁻¹ (C=N stretch)~1450 cm⁻¹ (C-O stretch)~1250 cm⁻¹ (N-O stretch)~650 cm⁻¹ (C-Br stretch) | Confirms the presence of the key functional groups: oxadiazole ring and the carbon-bromine bond.[13][14] |

Safety, Handling, and Storage

Reagent Safety:

-

Propionyl Chloride: Corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation of dust.[8]

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use should be minimized and handled with extreme care in a fume hood. Safer solvent alternatives like cyclohexane may be explored, though CCl₄ is classic for this reaction.

Product Handling & Storage:

-

This compound is expected to be a lachrymator and alkylating agent. Handle with appropriate PPE.

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent degradation.[15]

Conclusion

This guide has outlined a robust and efficient two-step synthesis for this compound, a high-value intermediate for pharmaceutical research. The strategy, leveraging a classical oxadiazole formation followed by a selective Wohl-Ziegler bromination, is well-supported by established chemical principles. The detailed protocols and comprehensive characterization data provide a solid foundation for scientists to successfully synthesize and validate this versatile chemical building block, enabling the rapid development of novel molecular entities.

References

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

-

Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

PubMed Central. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

Arkat USA. (n.d.). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of substituents on bromination sites of (E)-1-[5-methyl-1-aryl-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones using N-bromosuccinimide: Synthesis and crystal structure elucidation. Retrieved from [Link]

-

ACS Publications. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(16), 4473–4481. Retrieved from [Link]

- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.

-

Lead Sciences. (n.d.). 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]

-

Innoscience Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijper.org [ijper.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole - Lead Sciences [lead-sciences.com]

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic profile of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, a valuable heterocyclic intermediate for drug discovery and development. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for esters and amides, offering improved metabolic stability, while the reactive bromomethyl group serves as a key handle for synthetic elaboration.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section explains the causal relationship between the molecule's structure and its spectroscopic signature, provides detailed protocols for data acquisition, and presents the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural identity of a synthetic compound is unequivocally established through a combination of spectroscopic techniques. For this compound (Empirical Formula: C₅H₇BrN₂O, Molecular Weight: 191.03 g/mol ), its structure is composed of three key regions, each generating a distinct spectroscopic fingerprint:

-

The 1,2,4-Oxadiazole Core: A five-membered aromatic heterocycle providing the foundational scaffold.

-

The C5-Ethyl Group (-CH₂CH₃): An aliphatic substituent whose protons exhibit predictable coupling patterns.

-

The C3-Bromomethyl Group (-CH₂Br): A reactive functional group with a strong influence on adjacent nuclei.

This guide will deconstruct the predicted spectroscopic data based on these structural components, providing a robust framework for characterization.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

Expertise & Experience: The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ) of each signal is primarily dictated by the electron density around the protons. The electron-withdrawing nature of the oxadiazole ring and the bromine atom will shift adjacent proton signals downfield (to a higher ppm value). The spectrum is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) at a frequency of 400 MHz or higher for optimal resolution.

Data Presentation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.75 | Singlet (s) | 2H | -CH₂ Br | The strong deshielding effect of the bromine atom and the adjacent oxadiazole ring results in a significant downfield shift. No adjacent protons lead to a singlet. |

| ~ 2.95 | Quartet (q) | 2H | -CH₂ CH₃ | These methylene protons are deshielded by the oxadiazole ring. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~ 1.40 | Triplet (t) | 3H | -CH₂CH₃ | This terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two neighboring methylene protons. |

| Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃. |

Visualization of Spin-Spin Coupling:

The coupling between the ethyl protons provides definitive structural confirmation. This relationship can be visualized as follows:

Caption: ¹H-¹H spin-spin coupling in the C5-ethyl group.

Predicted ¹³C NMR Spectral Data

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts of the oxadiazole ring carbons are characteristically found far downfield due to their aromaticity and the presence of electronegative heteroatoms.

Data Presentation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172-175 | C 5 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to the ethyl group. Its precise shift is influenced by the alkyl substituent. |

| ~ 165-168 | C 3 (Oxadiazole) | The carbon atom of the oxadiazole ring bonded to the bromomethyl group. Its environment is distinct from C5. |

| ~ 25-30 | -CH₂ Br | The carbon is significantly deshielded by the directly attached bromine atom. |

| ~ 22-26 | -CH₂ CH₃ | The methylene carbon of the ethyl group, deshielded by its proximity to the heterocyclic ring. |

| ~ 10-14 | -CH₂CH₃ | The terminal methyl carbon, appearing in the characteristic upfield aliphatic region. |

| Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃. |

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies. For this molecule, IR is particularly useful for confirming the integrity of the oxadiazole ring and the presence of C-Br and aliphatic C-H bonds.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2850-3000 | C-H Symmetric & Asymmetric Stretch | Ethyl & Methyl Groups |

| ~1610 | C=N Stretch | Oxadiazole Ring |

| ~1460 | C-H Bend (Scissoring) | -CH₂- |

| ~1250 | Ring Stretch (C-O-N) | Oxadiazole Ring |

| 600-700 | C-Br Stretch | Bromomethyl Group |

| Table 3: Predicted IR absorption bands for this compound. |

Visualization of IR Analysis Workflow:

Caption: Standard workflow for IR spectroscopic analysis.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

Trustworthiness: The KBr pellet method is a standard protocol for solid samples, ensuring good spectral quality by minimizing scattering.

-

Preparation: Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds like this one, MS is exceptionally powerful due to the characteristic isotopic distribution of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 mass-to-charge units (m/z).

Data Presentation:

| m/z (Mass/Charge) | Relative Intensity | Assignment | Rationale |

| 190 / 192 | ~1:1 | [M]⁺ / [M+2]⁺ | The molecular ion peak doublet, confirming the molecular weight and the presence of one bromine atom. Corresponds to [C₅H₇⁷⁹BrN₂O]⁺ and [C₅H₇⁸¹BrN₂O]⁺. |

| 111 | Variable | [M-Br]⁺ | A common fragmentation pathway involving the loss of a bromine radical from the bromomethyl group. This fragment will not have a bromine isotope pattern. |

| 97 | Variable | [M-CH₂Br]⁺ | Represents the loss of the entire bromomethyl radical, leaving the 5-ethyl-1,2,4-oxadiazole cation. |

| 29 | Variable | [C₂H₅]⁺ | The ethyl cation, a common fragment from the C5 substituent. |

| Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI). |

Visualization of Key Fragmentation Pathways:

Caption: Primary fragmentation pathways for the molecular ion.

Experimental Protocol: EI-MS Data Acquisition

Trustworthiness: This protocol describes a standard method for obtaining a reproducible electron ionization mass spectrum.

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust predictive framework for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR provides an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight while revealing characteristic isotopic patterns and fragmentation. Adherence to the outlined protocols will ensure the generation of high-fidelity data, enabling researchers to confidently verify the identity and purity of this versatile synthetic intermediate, thereby accelerating progress in medicinal chemistry and drug development programs.

References

-

BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole. Retrieved from BenchChem website.[1]

-

BenchChem. (2025). Application Notes and Protocols: 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole as a Covalent Chemical Probe. Retrieved from BenchChem website.[3]

-

Khan, I., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.[4]

-

Reddy, T. S., et al. (2022). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. PLOS ONE. Retrieved from [Link]]

-

Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.[5]

-

Sivakumar, S., & Ilango, K. (2024). Green Synthesis and Biological Evaluation of Substituted 1,3,4- Oxadiazoles Through Ethyl Chloroformate and 2-Amino. African Journal of Biomedical Research.[6]

-

Deadman, J. J., et al. (2016). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Retrieved from [Link]]

-

BenchChem. (2025). 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS number and molecular structure. Retrieved from BenchChem website.[2]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.[7]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.[8]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.[9]

-

PubChem. (n.d.). 3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole. Retrieved from [Link]]

-

Leite, L.F.C.C., et al. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Spectroscopy.[10]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. isca.me [isca.me]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. ijper.org [ijper.org]

- 9. journalspub.com [journalspub.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Solubility Profile of 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Foreword: The Critical Role of Solubility in Advancing Chemical Research

In the landscape of chemical synthesis and drug development, understanding the solubility profile of a compound is not merely a preliminary step but a cornerstone of its potential application. For a molecule like 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, a versatile heterocyclic building block, its solubility dictates the feasibility of its use in synthetic transformations, its formulation possibilities, and ultimately, its journey from a laboratory curiosity to a valuable chemical entity. This guide provides a comprehensive framework for characterizing the solubility of this compound, offering both theoretical underpinnings and actionable experimental protocols. We will delve into the "why" behind the "how," empowering researchers, scientists, and drug development professionals to not only generate robust solubility data but also to interpret and leverage it effectively in their work.

Unveiling the Molecule: Physicochemical Characteristics of this compound

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. This compound is a solid at room temperature with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂O | |

| Molecular Weight | 191.03 g/mol | |

| Appearance | Solid | |

| SMILES String | CCC1=NC(CBr)=NO1 | |

| InChI Key | PSKGWMQXNRJLLQ-UHFFFAOYSA-N |

The structure reveals a 1,2,4-oxadiazole core, a five-membered heterocycle known for its metabolic stability and its role as a bioisostere for esters and amides.[1] The presence of an ethyl group at the 5-position and a reactive bromomethyl group at the 3-position introduces a combination of lipophilic and polar characteristics that will significantly influence its solubility. The bromomethyl group, in particular, is a reactive handle for further synthetic modifications, but its presence also impacts the molecule's intermolecular interactions.[2]

The "Like Dissolves Like" Principle in the Context of this compound

The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility science.[3][4] For this compound, we can anticipate its solubility behavior based on the polarity of its constituent parts. The oxadiazole ring itself possesses some polar character due to the presence of nitrogen and oxygen atoms. The ethyl group is nonpolar, while the bromomethyl group has a degree of polarity. Therefore, we can predict a favorable solubility in a range of organic solvents.

Based on these structural features, a logical starting point for solubility assessment would include a diverse set of solvents spanning the polarity spectrum.

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive solubility profile necessitates the determination of both kinetic and thermodynamic solubility. These are not interchangeable metrics; they provide different and complementary insights into a compound's behavior in solution.[5][6]

Kinetic Solubility: A High-Throughput Assessment for Early-Stage Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[7][8] This method is invaluable in the early stages of drug discovery for its speed and low sample consumption.[7]

This protocol outlines a standard procedure for assessing the kinetic solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: To a separate 96-well plate, add a precise volume of PBS to each well.

-

Compound Addition: Transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitate).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility: The "Gold Standard" for Equilibrium

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[9] This is a more time- and resource-intensive measurement but provides a more accurate and fundamental understanding of the compound's solubility. The shake-flask method is the gold standard for this determination.[5][10]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Filtration: After incubation, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent.

Diagram of Thermodynamic Solubility Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 5. scispace.com [scispace.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characteristics

3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole is a five-membered heterocyclic compound featuring an ethyl group at position 5 and a reactive bromomethyl group at position 3. The 1,2,4-oxadiazole ring itself is a well-regarded scaffold in drug discovery, often serving as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the oxadiazole moiety into a wide array of molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| MDL Number | MFCD22422034 |

| Appearance | Predicted to be a solid or oil |

| Boiling Point | Predicted to be elevated due to polarity and molecular weight |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Synthesis and Mechanism

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature, typically involving the cyclization of an O-acyl amidoxime intermediate.[3][4][5] A plausible and efficient synthetic pathway for this compound is proposed below, starting from readily available commercial reagents.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps: first, the formation of propionamidoxime from propionitrile, and second, the acylation with bromoacetyl bromide followed by cyclization to yield the target oxadiazole.

Sources

An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Oxadiazole Derivatives

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique physicochemical properties, particularly its function as a bioisostere for amide and ester functionalities, offer a strategic advantage in drug design, often enhancing metabolic stability and pharmacokinetic profiles.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action through which 1,2,4-oxadiazole derivatives exert their therapeutic effects. We will dissect the molecular interactions and cellular pathways modulated by these compounds across key therapeutic areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a foundational resource, bridging established knowledge with actionable insights for the rational design and development of next-generation therapeutics based on this privileged scaffold.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The inherent stability and hydrogen bond accepting capabilities of the 1,2,4-oxadiazole ring make it a highly attractive framework in drug discovery.[5] Its ability to act as a rigid linker provides a defined orientation for pharmacophoric groups, facilitating precise interactions with biological targets. Furthermore, its resistance to hydrolysis compared to the ester and amide groups it often replaces leads to compounds with improved in vivo durability.[1] This guide delves into the specific molecular mechanisms that underpin the diverse bioactivities of its derivatives, moving beyond a simple catalog of effects to an in-depth analysis of how these compounds function at the molecular and cellular levels.

Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

1,2,4-oxadiazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms, often targeting multiple nodes within cancer cell signaling and proliferation pathways.[6][7]

Disruption of the Cytoskeleton and Cell Cycle

A primary mechanism for many potent derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis.[1]

Another key strategy is direct cell cycle arrest. Certain 1,2,4-oxadiazole compounds have been shown to cause significant retention of cancer cells in the G0/G1 phase, effectively halting their progression into the DNA synthesis (S) phase and preventing proliferation.[8]

Induction of Programmed Cell Death (Apoptosis)

Beyond halting proliferation, many derivatives are potent inducers of apoptosis. A central mechanism is the activation of effector caspase-3 , a key executioner of the apoptotic cascade.[9] Activation of caspase-3 leads to the cleavage of critical cellular proteins and the systematic dismantling of the cell. This is often preceded by the depolarization of the mitochondrial membrane, a critical upstream event that commits the cell to apoptosis.[8]

Targeted Enzyme and Pathway Inhibition

1,2,4-oxadiazoles have been successfully designed to inhibit specific enzymes and signaling pathways that are crucial for tumor growth, survival, and metastasis.

-

Histone Deacetylase (HDAC) Inhibition : Some derivatives function as HDAC inhibitors, altering chromatin structure to allow the expression of tumor suppressor genes that are otherwise silenced in cancer cells.[1]

-

Carbonic Anhydrase IX (CAIX) Inhibition : CAIX is highly expressed in hypoxic tumors and plays a key role in regulating pH, promoting tumor cell survival and invasion. Specific 1,2,4-oxadiazole derivatives have been developed as potent CAIX inhibitors.

-

STAT3 Pathway Inhibition : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, driving proliferation and survival. Derivatives have been synthesized that effectively inhibit the STAT3 enzyme, demonstrating potent activity in breast cancer models.[10]

-

Matrix Metalloproteinase (MMP) Inhibition : MMPs, such as MMP-9, are critical for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. Certain derivatives exhibit significant MMP-9 inhibitory activity.[8]

Table 1: Anticancer Activity of Select 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Cancer Cell Line | Mechanism of Action | Reported IC50 Value | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole | MCF-7 (Breast) | Growth Inhibition | 0.081 µM | [6][7] |

| 1,2,4-Oxadiazole linked 5-Fluorouracil | A549 (Lung) | Cytotoxicity | 0.18 µM | [11] |

| 1,2,4-Oxadiazole-benzothiazole | CaCo-2 (Colon) | Cytotoxicity | 4.96 µM | [12] |

| Nortopsentin Analog | Various | Tubulin Binding | Sub-micromolar | [1] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung) | Apoptosis Induction, MMP-9 Inhibition | <0.14 µM |[8] |

Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the targeted inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[13]

Inhibition of the NF-κB Signaling Pathway

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated. This culminates in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), releasing the p65/p50 NF-κB dimer to translocate into the nucleus. Once in the nucleus, it drives the transcription of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Certain 1,2,4-oxadiazole derivatives act as potent inhibitors of this pathway.[13] Their mechanism involves blocking the phosphorylation of the p65 subunit, which is a critical step for its activation and nuclear translocation. By preventing p65 phosphorylation, these compounds effectively trap the NF-κB complex in the cytoplasm, thereby preventing the expression of inflammatory mediators and reducing the production of nitric oxide (NO).[13]

Methodology Spotlight: NF-κB Nuclear Translocation Assay

To validate the inhibition of NF-κB activation, an immunofluorescence-based nuclear translocation assay is a cornerstone experiment. The causality is direct: if the compound inhibits p65 phosphorylation, then the p65 subunit should remain in the cytoplasm upon LPS stimulation.

Protocol:

-

Cell Culture: Plate RAW 264.7 murine macrophages on glass coverslips and culture until 70-80% confluent.

-

Pre-treatment: Incubate cells with the 1,2,4-oxadiazole derivative (or vehicle control) for 1-2 hours. This step ensures the compound is present to act upon the signaling pathway.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the media and incubate for 30-60 minutes to induce NF-κB activation.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 to allow antibody access to intracellular proteins.

-

Immunostaining: Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining & Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.

-

Analysis: In control cells stimulated with LPS, the green fluorescence of p65 will co-localize with the blue DAPI stain in the nucleus. In cells successfully treated with the inhibitory oxadiazole derivative, the green fluorescence will be predominantly localized in the cytoplasm.[13]

Neuroprotective and CNS Mechanisms: Targeting Complex Neurological Disorders

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to combat neurodegenerative diseases like Alzheimer's and to offer neuroprotection against ischemic events like stroke.

Multi-Targeting Strategy for Alzheimer's Disease

A leading strategy in Alzheimer's drug discovery is the development of multi-target agents. 1,2,4-oxadiazole derivatives have been shown to simultaneously inhibit several key enzymes implicated in the disease's pathology.[14][15]

-

Cholinesterase Inhibition : Many derivatives are highly potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][16] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function. Some derivatives show significantly greater potency than the standard drug donepezil.[14][15]

-

Monoamine Oxidase-B (MAO-B) Inhibition : Selective inhibition of MAO-B, an enzyme that degrades dopamine and contributes to oxidative stress in the brain, is another key mechanism.[14][17] Several oxadiazole compounds are more potent MAO-B inhibitors than the reference drug biperiden.[15][17]

Neuroprotection via Antioxidant Pathway Activation

In the context of ischemic stroke, oxidative stress is a major driver of neuronal damage. Certain 1,2,4-oxadiazole derivatives provide neuroprotection by activating the cell's intrinsic antioxidant defense systems.[18] The primary mechanism is the activation of the Nrf2 signaling pathway . This involves promoting the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase 1 (HO-1) .[18] This cascade helps to neutralize reactive oxygen species (ROS), restore mitochondrial membrane potential, and ultimately reduce brain infarction.[18]

Modulation of Glutamate Receptors

Some derivatives act as positive allosteric modulators (PAMs) at metabotropic glutamate receptor 4 (mGlu4).[19] These compounds don't activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulation has shown potential for producing anxiolytic and antipsychotic-like effects, making mGlu4 an attractive target for neuropsychiatric disorders.[19]

Antimicrobial and Antifungal Mechanisms: Combating Infectious Agents

The rise of drug-resistant pathogens necessitates the development of novel anti-infective agents. 1,2,4-oxadiazoles have demonstrated broad-spectrum activity against bacteria and fungi.[5][20]

Fungal Succinate Dehydrogenase (SDH) Inhibition

A well-defined mechanism of antifungal action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[20] By binding to SDH, 1,2,4-oxadiazole derivatives disrupt cellular respiration and energy production, leading to fungal cell death. Molecular docking studies suggest these compounds form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as TYR58 and TRP173.[20]

Bacterial Penicillin-Binding Protein (PBP) Inhibition

Against bacteria, particularly resistant strains like MRSA, a key target is Penicillin-Binding Protein 2a (PBP2a). This enzyme is essential for the synthesis of the peptidoglycan cell wall. A class of non-β-lactam 1,2,4-oxadiazoles has been identified that effectively inhibits PBP2a, representing a promising avenue for developing new antibiotics against Gram-positive bacteria.[5]

Methodology Spotlight: Enzyme Inhibition Assay

Determining the potency of a compound as an enzyme inhibitor is fundamental. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a standard metric.

General Protocol (Example for Cholinesterase Inhibition):

-

Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., AChE), the substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB) for colorimetric detection.

-

Compound Dilution: Prepare a serial dilution of the 1,2,4-oxadiazole test compound.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor (or vehicle for control). Incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the substrate, producing a product that reacts with DTNB to generate a yellow color.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a plate reader at a specific wavelength (e.g., 412 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 1,2,4-oxadiazole core is a demonstrably privileged scaffold in modern drug discovery, enabling the development of compounds with diverse and potent mechanisms of action. Its derivatives function not as blunt instruments but as tailored agents capable of inhibiting specific enzymes, modulating complex signaling cascades like the NF-κB and Nrf2 pathways, and inducing programmed cell death. The ability to act on multiple targets simultaneously, as seen in the context of Alzheimer's disease, highlights a sophisticated approach to treating complex multifactorial disorders.

The research presented herein underscores the importance of a mechanism-driven approach to drug design. By understanding how these molecules interact with their biological targets, we can rationally design next-generation 1,2,4-oxadiazole derivatives with enhanced potency, improved selectivity, and superior pharmacokinetic profiles. Future research will likely focus on further refining these scaffolds to minimize off-target effects and on exploring novel applications, cementing the role of the 1,2,4-oxadiazole as a cornerstone of therapeutic innovation.

References

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (PubMed)

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (PMC - PubMed Central)

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (RSC Publishing)

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (ACS Omega)

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.

- Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evalu

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (NIH)

- Novel 1,2,4-Oxadiazole Deriv

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (RSC Publishing)

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (PubMed Central)

- Biological activity of oxadiazole and thiadiazole deriv

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (PubMed Central)

- Biological activity of oxadiazole and thiadiazole deriv

- New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. (Taylor & Francis Online)

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.

- Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for ST

- (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimul

- 1,2,4-Oxadiazole Derivatives to Power Up Your Research. (Life Chemicals)

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evalu

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (Technology Networks)

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (PMC - NIH)

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Deriv

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm

- 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. (Cureus)

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - ProQuest [proquest.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Advent and Evolution of 3-(Halomethyl)-1,2,4-Oxadiazoles: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Halomethyl)-1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has cemented its status as a privileged scaffold in modern medicinal chemistry. Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, the 3-(halomethyl)-1,2,4-oxadiazole subgroup represents a particularly versatile and reactive building block. The presence of a halogenated methyl group at the 3-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 3-(halomethyl)-1,2,4-oxadiazoles, alongside a discussion of their strategic application in drug discovery.

A Historical Journey: From Discovery to a Mainstay in Medicinal Chemistry

The story of 3-(halomethyl)-1,2,4-oxadiazoles is intrinsically linked to the broader history of the 1,2,4-oxadiazole ring itself. The first synthesis of the 1,2,4-oxadiazole core was reported in 1884 by Tiemann and Krüger. However, it was not until nearly a century later that the specific subclass of 3-(halomethyl)-1,2,4-oxadiazoles emerged in the chemical literature.

A pivotal moment in the history of this scaffold can be traced to a 1973 publication by J.A. Claisse and his colleagues in the Journal of the Chemical Society, Perkin Transactions 1.[1][2] In their work on 5-unsubstituted acetylenic and vinylic 1,2,4-oxadiazoles, they reported the synthesis of 3-(chloromethyl)-1,2,4-oxadiazole (CAS Number: 51791-12-9).[1][3] This seminal work laid the foundation for the exploration of this reactive intermediate and its subsequent derivatives. The synthesis was achieved through the reaction of 2-chloro-acetamide oxime with a suitable cyclizing agent, a method that highlights the fundamental role of amidoximes in 1,2,4-oxadiazole synthesis.[1]

Following this initial discovery, the development of synthetic methodologies for 3-(halomethyl)-1,2,4-oxadiazoles has largely mirrored the advancements in general 1,2,4-oxadiazole synthesis, with a focus on efficiency, scalability, and functional group tolerance. The inherent reactivity of the halomethyl group quickly positioned these compounds as valuable intermediates for introducing the 1,2,4-oxadiazole moiety into larger molecules, a strategy that continues to be widely employed in drug discovery programs today.

Core Synthetic Methodologies: Building the 3-(Halomethyl)-1,2,4-Oxadiazole Scaffold

The construction of the 3-(halomethyl)-1,2,4-oxadiazole ring system predominantly relies on the cyclization of halo-substituted amidoxime precursors. The choice of starting materials and reaction conditions can be tailored to introduce different halogens (Cl, Br, I) onto the methyl group.

Synthesis of 3-(Chloromethyl)- and 3-(Bromomethyl)-1,2,4-Oxadiazoles

The most common approach for the synthesis of 3-(chloromethyl)- and 3-(bromomethyl)-1,2,4-oxadiazoles involves a two-step sequence: O-acylation of a halo-substituted amidoxime followed by cyclodehydration.[3] This can also be performed as a one-pot procedure.

The key starting material is the corresponding haloacetamide oxime (e.g., 2-chloroacetamide oxime or 2-bromoacetamide oxime), which can be prepared from the respective haloacetonitrile and hydroxylamine.

General Synthetic Pathway:

Figure 1: General synthetic workflow for 3-(halomethyl)-1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-benzyl-1,2,4-oxadiazole [4]

This protocol provides a practical example of the synthesis of a 3-(chloromethyl)-1,2,4-oxadiazole derivative.

-

Reaction Setup: A mixture of 2-chloroacetamide oxime (11.0 g, 0.10 mole) and ethyl phenyliminoacetate hydrochloride (22 g, 0.11 mole) is prepared in 80 mL of absolute ethanol.

-

Reflux: The reaction mixture is heated to reflux for one hour.

-

Work-up: After cooling, the precipitated ammonium chloride is removed by filtration. The ethanol is then removed under reduced pressure (in vacuo).

-

Purification: The residue is subjected to steam distillation to yield 3-chloromethyl-5-benzyl-1,2,4-oxadiazole (7.0 g).

Expert Insight: The choice of an iminoacetate as the cyclizing partner allows for the introduction of a substituent at the 5-position of the oxadiazole ring. For the synthesis of 5-unsubstituted derivatives, reagents like trialkyl orthoformates or dimethylformamide dimethyl acetal are typically employed with the haloacetamide oxime.[5]

Synthesis of 3-(Iodomethyl)-1,2,4-Oxadiazoles via Halogen Exchange

While direct synthesis from iodoacetamide oxime is possible, a more common and efficient method for preparing 3-(iodomethyl)-1,2,4-oxadiazoles is through a halogen exchange reaction, specifically the Finkelstein reaction .[4][5] This SN2 reaction involves treating the more readily available 3-(chloromethyl) or 3-(bromomethyl) derivative with an iodide salt, such as sodium iodide, in a suitable solvent like acetone.

Finkelstein Reaction Workflow:

Figure 2: Finkelstein reaction for the synthesis of 3-(iodomethyl)-1,2,4-oxadiazoles.

Detailed Experimental Protocol: General Procedure for the Finkelstein Reaction [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-(chloromethyl)-1,2,4-oxadiazole (1 equivalent) in acetone.

-

Addition of Iodide: Add sodium iodide (typically 1.5 to 2.0 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is driven to completion by the precipitation of sodium chloride from the acetone.[4][7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 3-(iodomethyl)-1,2,4-oxadiazole.

Trustworthiness Note: The Finkelstein reaction is a highly reliable and predictable method for this transformation. The differential solubility of the sodium halides in acetone is the key driving force, ensuring high conversion to the iodide product.[7]

The Role of 3-(Halomethyl)-1,2,4-Oxadiazoles in Drug Discovery

The utility of 3-(halomethyl)-1,2,4-oxadiazoles in drug discovery stems from their dual nature: the stable, bioisosteric 1,2,4-oxadiazole core and the reactive halomethyl group. This combination allows for their use as versatile intermediates in the synthesis of more complex drug candidates.

The halomethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and heterocycles. This reactivity enables the tethering of the 1,2,4-oxadiazole moiety to other pharmacophoric fragments, a common strategy in fragment-based drug design and lead optimization.

While often used as intermediates, there are instances where the halomethyl group is retained in the final bioactive molecule, contributing to its interaction with biological targets. The following table summarizes selected examples of bioactive compounds where the 3-(halomethyl)-1,2,4-oxadiazole scaffold is a key feature.

| Compound/Scaffold | Halogen (X) | Biological Target/Activity | Therapeutic Area | Reference(s) |

| 1,2,4-Oxadiazole derivatives | Cl | Immunomodulators (PD-1 signaling pathway inhibitors) | Oncology, Autoimmune Diseases | [6][8] |

| 3-(Halomethyl)-5-aryl-1,2,4-oxadiazoles | Cl, Br | Anticancer (various cell lines) | Oncology | [2][9] |

| 1,2,4-Oxadiazole derivatives | Cl | Butyrylcholinesterase (BuChE) inhibitors | Neurodegenerative Diseases | [10] |

| 3-Phenyl-1,2,4-oxadiazole derivatives | Cl | SARS-CoV-2 Main Protease (Mpro) inhibitors | Antiviral | [11] |

Data Interpretation: The table highlights the broad applicability of the 3-(halomethyl)-1,2,4-oxadiazole scaffold across multiple therapeutic areas. The prevalence of the chloromethyl derivative underscores its utility as a readily accessible and sufficiently reactive intermediate.

Future Directions and Conclusion

The journey of 3-(halomethyl)-1,2,4-oxadiazoles from their initial synthesis to their current status as valuable tools in drug discovery is a testament to their synthetic versatility and strategic importance. While the core synthetic methodologies are well-established, ongoing research continues to refine these processes, focusing on greener reaction conditions and the development of novel, more efficient one-pot procedures.

The future of this scaffold in medicinal chemistry appears bright. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds for high-throughput screening is paramount. The reactive nature of the 3-(halomethyl) group makes these oxadiazoles ideal starting points for such endeavors. Furthermore, the exploration of fluorinated and trifluoromethylated analogs is an area of growing interest, given the often-beneficial effects of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates.

References

Sources

- 1. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. byjus.com [byjus.com]

- 8. WO2015033299A1 - 1,2,4-oxadiazole derivatives as immunomodulators - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Using 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry.[1][2] Valued as a robust bioisostere for amide and ester functionalities, it offers enhanced metabolic stability and favorable pharmacokinetic properties.[3][4][5][6] Its incorporation into molecular scaffolds is a well-established strategy for optimizing drug candidates. The reagent, 3-(Bromomethyl)-5-ethyl-1,2,4-oxadiazole, serves as a highly versatile building block for this purpose. The reactive bromomethyl group acts as a potent electrophilic handle, enabling the direct installation of the (5-ethyl-1,2,4-oxadiazol-3-yl)methyl fragment onto a wide range of nucleophilic substrates. This guide provides detailed protocols and the underlying chemical principles for leveraging this reagent in the synthesis of novel bioactive compounds.

I. Reagent Profile and Safety Mandates

Chemical Structure:

Hazard Profile & Handling:

This compound is classified as toxic if swallowed.[7] Analogs with similar structures are known to cause skin irritation and serious eye damage.[8][9][10] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9] Store in a tightly closed container in a dry, well-ventilated, and secured location.[7]

II. Core Synthetic Applications: Alkylation Protocols

The primary utility of this compound lies in its reactivity as an alkylating agent in SN2 reactions. The methylene carbon is rendered highly electrophilic by the adjacent bromine atom and the electron-withdrawing oxadiazole ring, making it an excellent substrate for nucleophilic attack.

Caption: General SN2 alkylation using this compound.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol is ideal for coupling the oxadiazole moiety to phenolic scaffolds, a common strategy in drug design. The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and an alkyl halide.[12][13]

Causality: Phenols are sufficiently acidic (pKa ≈ 10) to be deprotonated by a moderately strong inorganic base like potassium carbonate (K₂CO₃). The resulting phenoxide is an excellent nucleophile. Acetonitrile is a preferred solvent as its polar aprotic nature stabilizes the transition state of the SN2 reaction without solvating the nucleophile excessively.

Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (10-15 mL per mmol of phenol).

-

Reagent Addition: Add this compound (1.1 eq.) to the suspension at room temperature.

-

Reaction Execution: Stir the mixture at room temperature or gently heat to 50-60 °C.

-

Monitoring: Track the consumption of the starting phenol using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.[14]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).[14]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[14]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate gradient) to yield the pure ether product.

Protocol 2: N-Alkylation of Amines

This method allows for the synthesis of secondary or tertiary amines, which are critical functional groups in a vast number of pharmaceuticals.[15][16]

Causality: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Its role is to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this base, the HBr would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[15] For primary amines, using a slight excess of the amine itself can sometimes serve as the base, but this can complicate purification. Careful control of stoichiometry (1.0-1.1 eq. of the alkylating agent) is crucial to minimize the formation of dialkylated byproducts.[15][17]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Add a solution of this compound (1.05 eq.) in the same solvent dropwise at 0 °C to control any initial exotherm.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir. Gentle heating (40-50 °C) may be required for less nucleophilic amines.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-8 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Protocol 3: S-Alkylation of Thiols

This protocol generates thioethers (sulfides), which are important functionalities in various bioactive compounds.

Causality: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Consequently, S-alkylation reactions often proceed under milder conditions and more rapidly than O-alkylations. A base like K₂CO₃ is typically sufficient to deprotonate the thiol to form the highly nucleophilic thiolate anion.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine the thiol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and a polar aprotic solvent like acetone or DMF.

-

Reagent Addition: Add this compound (1.05 eq.) to the mixture at room temperature.

-

Reaction Execution: Stir the reaction at room temperature. The reaction is often complete in 1-4 hours.

-